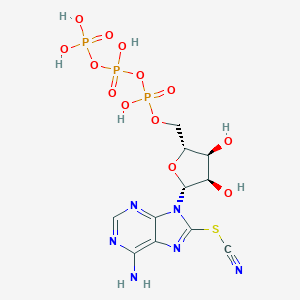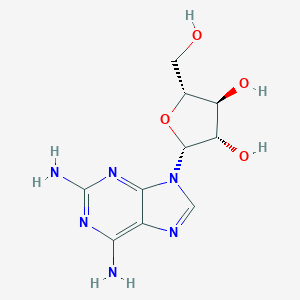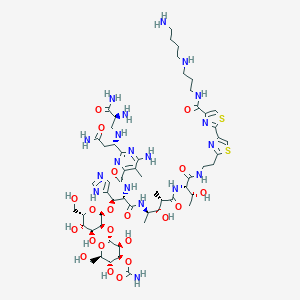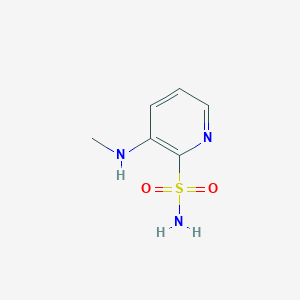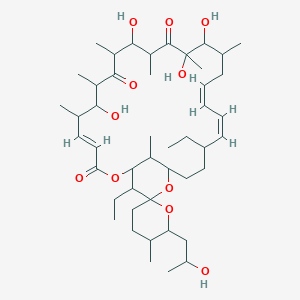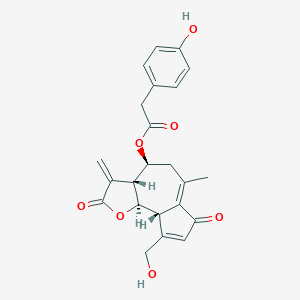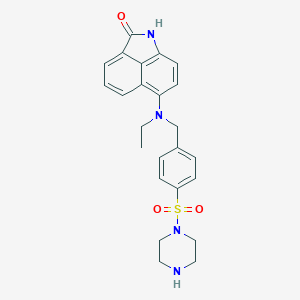
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one, also known as PSB-0739, is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can induce the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation. By inhibiting NF-κB, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemische Und Physiologische Effekte
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have various biochemical and physiological effects. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to induce apoptosis and block cell cycle progression in cancer cells. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its potential as a therapeutic agent for various diseases. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one. One possible direction is to investigate its potential as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents. Another direction is to develop more efficient synthesis methods for N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
Synthesemethoden
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis method involves the condensation of 6-aminoindole with piperazine-1-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with 4-bromomethylbenzene. The final step involves the cyclization of the intermediate product to form N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
CAS-Nummer |
138384-42-6 |
|---|---|
Produktname |
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one |
Molekularformel |
C22H22N4O3S |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
6-[ethyl-[(4-piperazin-1-ylsulfonylphenyl)methyl]amino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C24H26N4O3S/c1-2-27(22-11-10-21-23-19(22)4-3-5-20(23)24(29)26-21)16-17-6-8-18(9-7-17)32(30,31)28-14-12-25-13-15-28/h3-11,25H,2,12-16H2,1H3,(H,26,29) |
InChI-Schlüssel |
NGECLOKQSIIMIL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Synonyme |
4-PSBAI N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



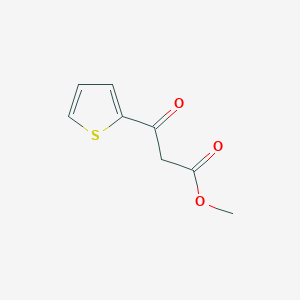
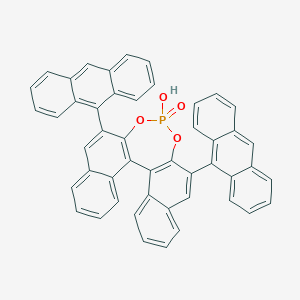
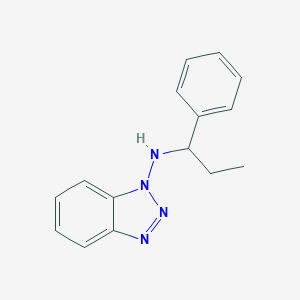
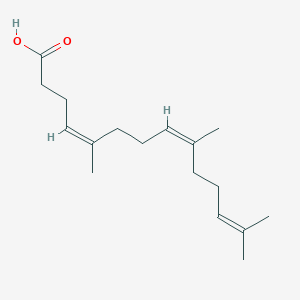
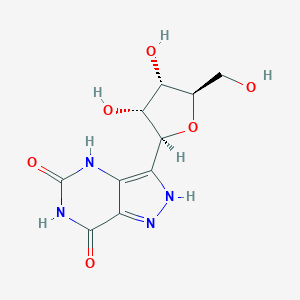
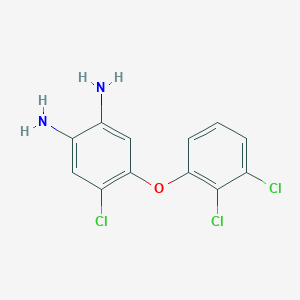
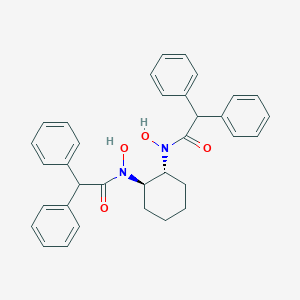
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
